N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
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Overview
Description
“N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is an organic compound that belongs to the class of acetamides. This compound features a chloro-substituted phenyl ring and a methyl-substituted phenyl ring connected via a sulfanyl group to an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2-methylbenzyl chloride.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
“N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Uniqueness
The unique combination of substituents on the phenyl rings and the presence of the sulfanyl group distinguishes “N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” from other similar compounds. This uniqueness could translate to distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-5-3-4-6-14(12)10-21-11-17(20)19-16-9-15(18)8-7-13(16)2/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBXEAOFRBOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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